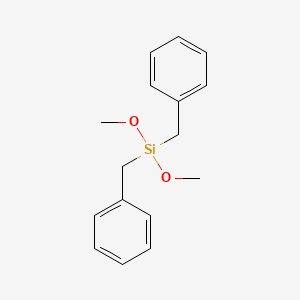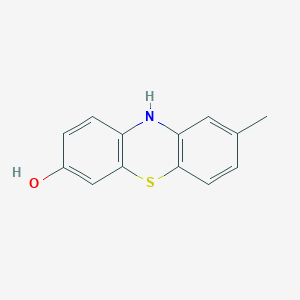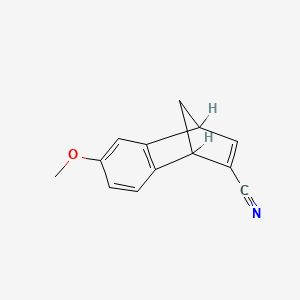![molecular formula C15H16Se B14471863 [(2-Phenylpropyl)selanyl]benzene CAS No. 65275-37-8](/img/structure/B14471863.png)
[(2-Phenylpropyl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Phenylpropyl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a 2-phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylpropyl)selanyl]benzene typically involves the reaction of 2-phenylpropyl bromide with sodium selenide, followed by the addition of benzene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the selenium compound. The general reaction scheme is as follows:
Formation of Sodium Selenide: Sodium metal is reacted with elemental selenium in anhydrous ethanol to form sodium selenide.
Reaction with 2-Phenylpropyl Bromide: Sodium selenide is then reacted with 2-phenylpropyl bromide to form the corresponding selenide intermediate.
Addition of Benzene: The selenide intermediate is finally reacted with benzene to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Phenylpropyl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Lower oxidation state selenium compounds.
Substitution: Substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[(2-Phenylpropyl)selanyl]benzene has several scientific research applications:
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of [(2-Phenylpropyl)selanyl]benzene involves its interaction with molecular targets through its selenium atom. The selenium atom can undergo redox reactions, which play a crucial role in its biological and chemical activities. The compound can interact with enzymes and proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with two phenyl groups bonded to selenium.
Benzyl selenocyanate: Contains a benzyl group bonded to a selenocyanate group.
Phenyl selenide: A simpler compound with a single phenyl group bonded to selenium.
Uniqueness
[(2-Phenylpropyl)selanyl]benzene is unique due to the presence of the 2-phenylpropyl group, which imparts distinct chemical properties and reactivity compared to other organoselenium compounds. This structural feature allows for specific interactions and applications that are not possible with simpler selenium compounds.
Eigenschaften
CAS-Nummer |
65275-37-8 |
|---|---|
Molekularformel |
C15H16Se |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
2-phenylpropylselanylbenzene |
InChI |
InChI=1S/C15H16Se/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI-Schlüssel |
SJPCRQODCBEDCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Se]C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)



![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)

![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
![8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14471825.png)
![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
